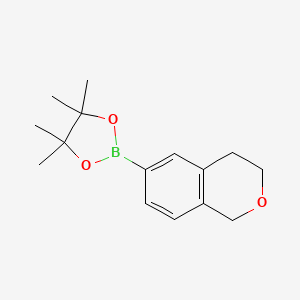

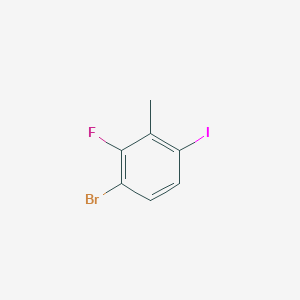

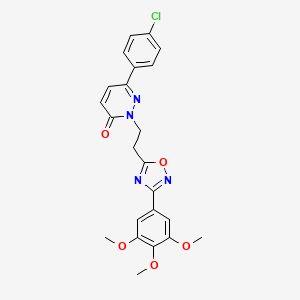

![molecular formula C13H10N4O4S2 B3019753 5-oxo-N-(4-sulfamoylphenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-15-5](/img/structure/B3019753.png)

5-oxo-N-(4-sulfamoylphenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 5-oxo-N-(4-sulfamoylphenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a derivative of the thiadiazolo[3,2-a]pyrimidine class. While the provided papers do not directly discuss this specific compound, they do provide insight into similar compounds within the same chemical family. These compounds are of interest due to their potential medicinal properties, including antibacterial and antimicrobial applications, as well as their use in allergy medications.

Synthesis Analysis

The synthesis of related compounds involves the reaction of 2-R 5-oxo 5-H 6-ethylcarboxylate 7-phenyl-[1,3,4]thiadiazolo-[3,2-a]pyrimidine with different amines, such as morpholin and N,N-diethylamin. The process results in the formation of carbomorpholin and diethylcarboxamide derivatives, respectively. These reactions are likely to be relevant to the synthesis of this compound, although the specific details would differ due to the unique substituents on the molecule .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using spectroscopic methods such as NMR, 13C, and IR spectroscopy. These techniques allow for the elucidation of the chemical structure, including the positioning of substituents and the confirmation of the desired product. The same methods would be applicable for analyzing the structure of this compound .

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions beyond the synthesis of the thiadiazolo[3,2-a]pyrimidine derivatives. However, the reactions involved in the synthesis are indicative of the reactivity of the thiadiazolo[3,2-a]pyrimidine core, which can be functionalized with various groups to yield compounds with different properties. The reactivity of the core structure would be an important consideration in the chemical reactions analysis of this compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are not explicitly discussed in the provided papers. However, the properties such as solubility, melting point, and stability can be inferred based on the functional groups present in the molecule. The presence of a sulfamoyl group, for example, could affect the solubility and potential for hydrogen bonding. The physical and chemical properties are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound .

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

Synthesis of New Functionalized Derivatives : The compound has been involved in the synthesis of new functionalized derivatives, including primary and secondary amide derivatives, through reactions with amines. This synthesis demonstrates the compound's versatility in forming structurally diverse molecules (Peterlin-Mašič et al., 2000).

Antimicrobial Activity : Some derivatives of the compound have been synthesized and tested for antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Gein et al., 2015).

Anti-inflammatory Applications : Derivatives of this compound have been synthesized and evaluated for anti-inflammatory activity, showing promise in this area (Doria et al., 1986).

Structural Modifications and Aggregation Insights : Research on structural modifications leading to changes in supramolecular aggregation of thiazolo[3, 2-a]pyrimidines has provided insights into their conformational features, which could influence their pharmacological properties (Nagarajaiah & Begum, 2014).

Synthesis and Pharmacological Evaluation for Anti-inflammatory and Antinociceptive Activity : A new series of thiazolo[3,2-a]pyrimidine derivatives, potentially including the chemical , was synthesized and assessed for anti-inflammatory and antinociceptive activities, demonstrating the compound's relevance in pharmacological research (Alam et al., 2010).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as pyrimidine derivatives, have been known to exhibit anticancer activity .

Mode of Action

It’s worth noting that pyrimidine derivatives, due to their resemblance in structure with the nucleotide base pair of dna and rna, are recognized as valuable compounds in the treatment of cancer .

Biochemical Pathways

It’s known that pyrimidine derivatives can impact various biological procedures, including cancer pathogenesis .

Pharmacokinetics

The 1,3,4-thiadiazole moiety combined with bioisosteres benzenesulfonamide has been noted for their pharmacological profile and pharmacokinetic features .

Result of Action

It’s worth noting that compounds with similar structures have shown potential in creating an antiviral activity of a new scaffold .

Action Environment

The compound was synthesized in an efficient, eco-friendly, simple, and green method, suggesting that the synthesis environment could potentially influence the compound’s properties .

Zukünftige Richtungen

Pyrimidines have a wide range of pharmacological effects and are considered a privileged scaffold in the development of more potent and efficacious drugs . The future directions in the research of pyrimidine derivatives could include the development of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .

Eigenschaften

IUPAC Name |

5-oxo-N-(4-sulfamoylphenyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O4S2/c14-23(20,21)9-3-1-8(2-4-9)16-11(18)10-7-15-13-17(12(10)19)5-6-22-13/h1-7H,(H,16,18)(H2,14,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHEPBLIOLZCOTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CN=C3N(C2=O)C=CS3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

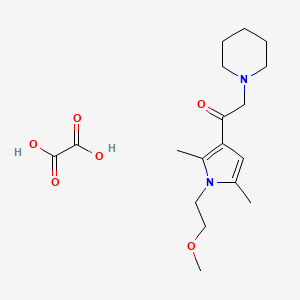

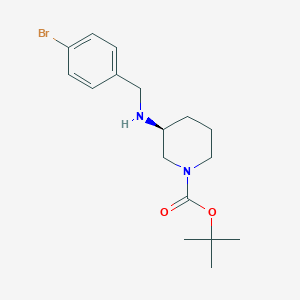

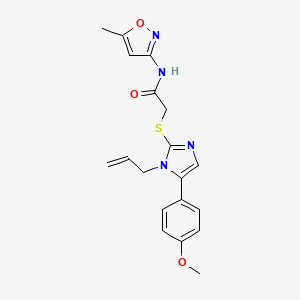

![1-Cyclohexyl-4-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione](/img/structure/B3019679.png)

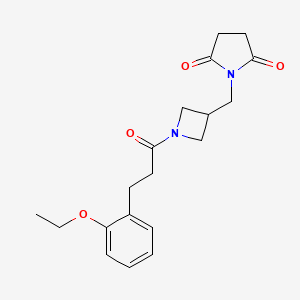

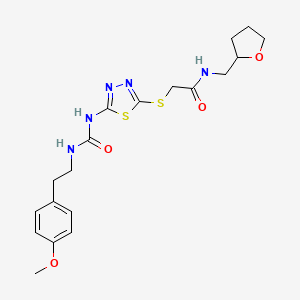

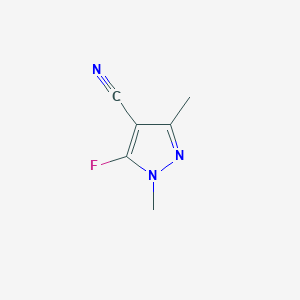

![8-methoxy-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3019690.png)

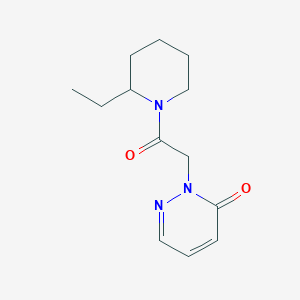

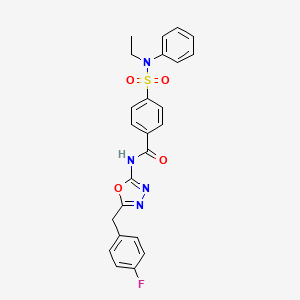

![(Z)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B3019691.png)